Cas no 869464-84-6 (N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide)
N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide
- EN300-14617
- AKOS034446377
- 869464-84-6
- Z55668849
- G36621
-
- Inchi: 1S/C17H16N2O4/c1-2-12-5-3-4-6-15(12)18-17(21)11-16(20)13-7-9-14(10-8-13)19(22)23/h3-10H,2,11H2,1H3,(H,18,21)
- InChI Key: IODORNAGXSLTMJ-UHFFFAOYSA-N
- SMILES: O=C(CC(C1C=CC(=CC=1)[N+](=O)[O-])=O)NC1C=CC=CC=1CC
Computed Properties
- Exact Mass: 312.11100700Da
- Monoisotopic Mass: 312.11100700Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 438
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 92Ų
N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-14617-50mg |
N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide |
869464-84-6 | 95.0% | 50mg |
$42.0 | 2023-09-29 | |
| Enamine | EN300-14617-100mg |
N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide |
869464-84-6 | 95.0% | 100mg |
$66.0 | 2023-09-29 | |
| Enamine | EN300-14617-250mg |
N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide |
869464-84-6 | 95.0% | 250mg |
$92.0 | 2023-09-29 | |
| Enamine | EN300-14617-500mg |
N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide |
869464-84-6 | 95.0% | 500mg |
$175.0 | 2023-09-29 | |
| Enamine | EN300-14617-1000mg |
N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide |
869464-84-6 | 95.0% | 1000mg |
$256.0 | 2023-09-29 | |
| Enamine | EN300-14617-2500mg |
N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide |
869464-84-6 | 95.0% | 2500mg |
$503.0 | 2023-09-29 | |
| Enamine | EN300-14617-5000mg |
N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide |
869464-84-6 | 95.0% | 5000mg |
$743.0 | 2023-09-29 | |
| Enamine | EN300-14617-10000mg |
N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide |
869464-84-6 | 95.0% | 10000mg |
$1101.0 | 2023-09-29 | |
| Enamine | EN300-14617-0.05g |
N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide |
869464-84-6 | 95% | 0.05g |
$64.0 | 2023-02-09 | |
| Enamine | EN300-14617-0.1g |
N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide |
869464-84-6 | 95% | 0.1g |
$66.0 | 2023-02-09 |
N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide
Professional Introduction to N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide (CAS No. 869464-84-6)
N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide, identified by its Chemical Abstracts Service (CAS) number 869464-84-6, is a specialized organic compound that has garnered significant attention in the field of chemical and biomedical research. This compound, with its unique structural and functional attributes, represents a promising candidate for further exploration in drug discovery and therapeutic applications.
The molecular structure of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide incorporates a combination of aromatic and heterocyclic moieties that contribute to its distinct chemical properties. The presence of an amide functional group and nitro substituents enhances its reactivity and potential interactions with biological targets. Such structural features are often exploited in the design of novel pharmaceutical agents, where specific chemical motifs are engineered to modulate biological pathways.
In recent years, there has been a growing interest in developing small-molecule inhibitors that target enzymes involved in inflammatory and metabolic disorders. The amide moiety in N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide provides a versatile platform for designing molecules that can interact with proteases and other enzymes. For instance, studies have shown that amide-based compounds can serve as potent inhibitors of caspase enzymes, which play a crucial role in apoptosis and inflammation. The nitro group further enhances the compound's bioactivity by facilitating hydrogen bonding and electrostatic interactions with protein targets.
The synthesis of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide involves multi-step organic reactions, including condensation, nitration, and functional group transformations. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic strategies are essential for producing compounds with the desired structural integrity for subsequent biological evaluation.
Biological activity assays have revealed that N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide exhibits promising pharmacological properties. Preliminary in vitro studies indicate that this compound demonstrates inhibitory activity against certain kinases and phosphodiesterases, which are implicated in various diseases, including cancer and neurodegenerative disorders. The ability of the nitro group to engage in redox reactions also suggests potential applications in developing antioxidants or prodrugs that can be activated under specific physiological conditions.
The compound's stability under different environmental conditions is another critical aspect that has been thoroughly investigated. Studies have demonstrated that N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide maintains its structural integrity over time when stored under controlled temperatures and inert atmospheres. This stability is crucial for ensuring the compound's efficacy during storage, transportation, and formulation into drug products.
Evaluation of the compound's toxicity profile is a fundamental step in its development as a potential therapeutic agent. Acute toxicity studies have been conducted to assess its safety profile in animal models. The results suggest that the compound exhibits low toxicity at moderate doses, making it a candidate for further development into a drug candidate. However, long-term toxicity studies are necessary to fully understand its safety profile over extended periods of exposure.
The pharmacokinetic properties of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide, including its absorption, distribution, metabolism, and excretion (ADME) profiles, have been studied to optimize its delivery and efficacy. Initial findings indicate that the compound has moderate solubility in water and lipids, which could influence its bioavailability. Further research is ongoing to explore formulations that enhance its solubility and bioavailability for improved therapeutic outcomes.
The potential applications of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide extend beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use as an intermediate in the synthesis of more complex molecules or as a tool compound in biochemical research. For instance, researchers are exploring its utility as a probe molecule to study enzyme mechanisms or as a scaffold for designing novel drugs with enhanced efficacy and reduced side effects.
The integration of computational methods into the study of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide has accelerated the discovery process by enabling virtual screening and molecular docking studies. These computational approaches help predict the compound's interactions with biological targets, thereby guiding experimental design and optimizing lead compounds for clinical development.
In conclusion, N-(2-ethylphenyl)-3-(4-nitrobenzene ring structure within this molecule holds significant promise for future research.
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